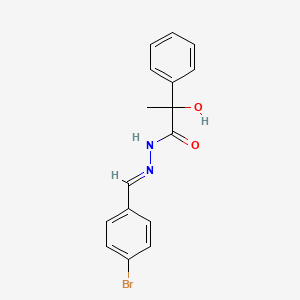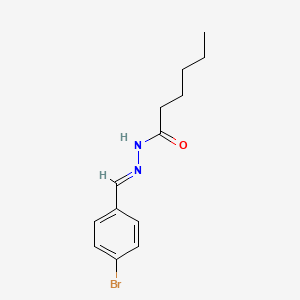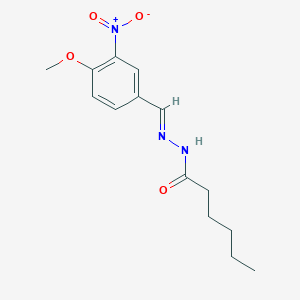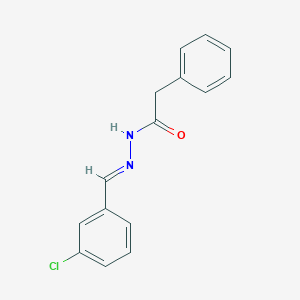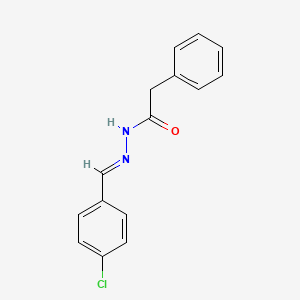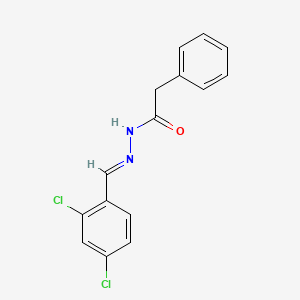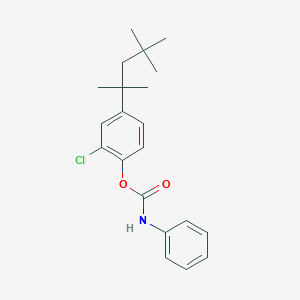
2-chloro-4-(1,1,3,3-tetramethylbutyl)phenyl phenylcarbamate
Übersicht
Beschreibung
2-chloro-4-(1,1,3,3-tetramethylbutyl)phenyl phenylcarbamate, also known as Irgarol 1051, is a widely used herbicide in the agriculture industry. It is known for its effectiveness in controlling the growth of algae and other aquatic plants in water bodies.
Wirkmechanismus
2-chloro-4-(1,1,3,3-tetramethylbutyl)phenyl phenylcarbamate 1051 works by inhibiting the photosynthetic electron transport chain in algae and other aquatic plants. This leads to a decrease in the production of ATP, which is necessary for the growth and survival of these organisms. The herbicide is selective in its action, targeting only photosynthetic organisms and leaving other non-photosynthetic organisms unharmed.
Biochemical and Physiological Effects
2-chloro-4-(1,1,3,3-tetramethylbutyl)phenyl phenylcarbamate 1051 has been shown to have some toxic effects on aquatic organisms, including fish, invertebrates, and algae. Studies have shown that exposure to the herbicide can lead to changes in the behavior, growth, and reproduction of these organisms. However, the exact mechanisms of these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-4-(1,1,3,3-tetramethylbutyl)phenyl phenylcarbamate 1051 has several advantages as a herbicide for laboratory experiments. It is highly effective in controlling the growth of algae and other aquatic plants, which can be a significant problem in experimental settings. Additionally, it is relatively easy to use and has a low toxicity to humans. However, 2-chloro-4-(1,1,3,3-tetramethylbutyl)phenyl phenylcarbamate 1051 has some limitations, including its potential toxicity to aquatic organisms and its potential to interfere with other experimental treatments.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-4-(1,1,3,3-tetramethylbutyl)phenyl phenylcarbamate 1051. One area of interest is the development of new herbicides that are more effective and less toxic than current options. Additionally, there is a need for further research on the environmental and ecological impacts of 2-chloro-4-(1,1,3,3-tetramethylbutyl)phenyl phenylcarbamate 1051, particularly in aquatic ecosystems. Finally, there is potential for the use of 2-chloro-4-(1,1,3,3-tetramethylbutyl)phenyl phenylcarbamate 1051 in the pharmaceutical industry, and further research is needed to explore this possibility.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-(1,1,3,3-tetramethylbutyl)phenyl phenylcarbamate 1051 has been extensively studied for its use as an herbicide in the agriculture industry. It has been shown to be effective in controlling the growth of algae and other aquatic plants in water bodies, which can have significant environmental and economic impacts. Additionally, 2-chloro-4-(1,1,3,3-tetramethylbutyl)phenyl phenylcarbamate 1051 has potential applications in the pharmaceutical industry due to its ability to inhibit certain enzymes.
Eigenschaften
IUPAC Name |
[2-chloro-4-(2,4,4-trimethylpentan-2-yl)phenyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO2/c1-20(2,3)14-21(4,5)15-11-12-18(17(22)13-15)25-19(24)23-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOMRGAGFGGCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OC(=O)NC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-chloro-4-(2,4,4-trimethylpentan-2-yl)phenyl] N-phenylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(2-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B3841222.png)

![ethyl 2-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]hydrazinecarboxylate](/img/structure/B3841234.png)
![2-hydroxy-2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B3841235.png)

